An In-depth Technical Guide to Benzyl Cyclopropanecarboxylate
An In-depth Technical Guide to Benzyl Cyclopropanecarboxylate
CAS Number: 20121-75-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl cyclopropanecarboxylate is a significant organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, which uniquely combines the rigid, strained cyclopropyl ring with the versatile benzyl ester functional group, imparts desirable physicochemical and metabolic properties to parent molecules. This guide provides a comprehensive overview of benzyl cyclopropanecarboxylate, including its synthesis, analytical characterization, and its strategic application in medicinal chemistry and drug design.
The incorporation of a cyclopropane ring can enhance the metabolic stability and binding affinity of a drug candidate, while the benzyl group often serves as a protecting group for carboxylic acids during multi-step syntheses.[1] Understanding the synthesis and properties of this foundational molecule is therefore crucial for researchers and developers in the chemical and life sciences.
Physicochemical Properties
A summary of the key physicochemical properties of benzyl cyclopropanecarboxylate is presented in the table below. These properties are essential for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 20121-75-9 | [2] |
| Molecular Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in most organic solvents | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.1398 | [2] |
Synthesis of Benzyl Cyclopropanecarboxylate
The synthesis of benzyl cyclopropanecarboxylate can be achieved through several established esterification methods. The choice of method often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product. Two of the most common and reliable methods are the Fischer-Speier esterification and the reaction of an acid chloride with an alcohol.
Method 1: Fischer-Speier Esterification
This is a classic and cost-effective method for producing esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6][7]
Caption: Fischer-Speier Esterification of Cyclopropanecarboxylic Acid.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap, driving the equilibrium towards the product.[8]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure benzyl cyclopropanecarboxylate.
Method 2: From Cyclopropanecarbonyl Chloride
This method involves the reaction of the more reactive cyclopropanecarbonyl chloride with benzyl alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[9]
Caption: Synthesis from Cyclopropanecarbonyl Chloride.
-
Preparation of Acid Chloride: Cyclopropanecarbonyl chloride can be prepared by reacting cyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a dry, aprotic solvent like dichloromethane (DCM) or diethyl ether.
-
Addition of Acid Chloride: Cool the solution in an ice bath and slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by column chromatography or vacuum distillation.
Analytical Characterization
Accurate characterization of benzyl cyclopropanecarboxylate is essential for confirming its identity and purity. The following are predicted spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the benzyl and cyclopropyl moieties.
-
Aromatic protons: A multiplet in the range of δ 7.30-7.45 ppm corresponding to the five protons of the phenyl group.[12]
-
Benzylic protons: A singlet around δ 5.15 ppm for the two protons of the -CH₂- group.[12]
-
Cyclopropyl methine proton: A multiplet for the proton attached to the carbonyl-bearing carbon of the cyclopropane ring.
-
Cyclopropyl methylene protons: Multiplets for the four protons on the other two carbons of the cyclopropane ring, typically found in the upfield region of the spectrum.[13]
-
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon environment.
Infrared (IR) Spectroscopy
The IR spectrum of benzyl cyclopropanecarboxylate will be dominated by the strong absorption of the ester carbonyl group.[16][17]
-
C=O stretch: A strong, sharp absorption band around 1730 cm⁻¹.
-
C-O stretch: An absorption in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.[18]
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.[18]
-
Aromatic C=C stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would include:
-
Loss of the benzyl group: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺).[19]
-
Loss of the benzyloxy group: A peak corresponding to the cyclopropyl acylium ion.
-
Cleavage of the cyclopropane ring: Various fragmentation pathways originating from the ring opening of the cyclopropyl moiety.[20]
Applications in Medicinal Chemistry and Drug Development
The structural motifs present in benzyl cyclopropanecarboxylate are of significant interest in the design of new therapeutic agents.
-
The Cyclopropyl Moiety: The cyclopropane ring is a "bioisostere" for various functional groups and can introduce conformational rigidity, which can lead to enhanced binding to biological targets. Its inherent stability can also improve the metabolic profile of a drug by blocking sites of metabolism.[16]
-
The Benzyl Ester as a Prodrug Strategy: The benzyl ester can be employed as a prodrug, which can be cleaved in vivo by esterases to release the active carboxylic acid drug. This can improve the drug's oral bioavailability and pharmacokinetic properties.
-
As a Synthetic Intermediate: Benzyl cyclopropanecarboxylate is a versatile intermediate for the synthesis of more complex molecules. The benzyl ester can be readily cleaved under mild conditions (e.g., hydrogenolysis) to unmask the carboxylic acid for further functionalization. This makes it a valuable tool in multi-step synthetic campaigns.[1]
Conclusion
Benzyl cyclopropanecarboxylate is a foundational molecule with significant utility in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis is readily achievable through well-established esterification protocols. The unique combination of the metabolically robust and conformationally rigid cyclopropyl group with the versatile benzyl ester functionality makes it a valuable building block for the creation of novel and improved therapeutic agents. This guide provides the essential technical information for researchers and scientists to effectively synthesize, characterize, and utilize benzyl cyclopropanecarboxylate in their research and development endeavors.
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Click to expand
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